6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a thiazole ring fused with a benzoxazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the construction of the benzoxazine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of raw materials and reagents is also crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and benzoxazine derivatives, such as:
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Benzoxazine derivatives: Used in the development of advanced materials and as intermediates in organic synthesis
Uniqueness
6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific combination of thiazole and benzoxazine rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H14N2O2S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C18H14N2O2S/c1-11-3-2-4-13(7-11)18-20-15(10-23-18)12-5-6-16-14(8-12)19-17(21)9-22-16/h2-8,10H,9H2,1H3,(H,19,21) |
InChI Key |
ORSYAGJPUDBGQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC4=C(C=C3)OCC(=O)N4 |
Origin of Product |
United States |
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